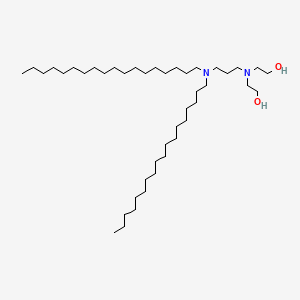
Unii-210323T9CP
Übersicht
Beschreibung
AZD-1386 is a transient receptor potential vanilloid 1'(TRPV1) antagonist. AZD1386 has been shown to increase oesophageal and skin heat pain thresholds. This drug class may have a potential for treatment of GERD.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Synthesis
Research on the liquid-phase syntheses of inorganic nanoparticles highlights the synergism between scientific discovery and technological development. This includes the evolution from vacuum tubes to diodes, transistors, and eventually miniature chips in the electronics industry, illustrating the integration of material science and technology (Cushing, Kolesnichenko, & O'connor, 2004).
Theoretical and Applied Physics
The International Institute of Theoretical and Applied Physics (IITAP) aims to foster excellence in scientific research, particularly in physics and overlapping disciplines. This institute is significant for its contribution to advanced studies and original research, emphasizing the development of scientific capacity in various geographical areas (Vary, 2008; Vary, 1995).
Time Budget Research
The Multinational Comparative Time Budget Research Project, directed by Alexander Szalai, illustrates the application of scientific research in understanding societal behaviors and patterns. This project involves parallel surveys across different institutes, providing insights into social research (Szalai, 1966).
Nanosatellite Program
The University Nanosat Program demonstrates the collaboration of academia and government in aerospace research. This program focuses on developing and flying student-built nanosatellites, contributing to aerospace technology and education (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Educational Program Innovation
Efforts to translate scientific research into practical innovations are showcased in the work of the National Collegiate Inventors and Innovators Alliance (NCIIA). They aim to develop STEM innovation, invention, and entrepreneurship, thereby fostering the creation of socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Collaborative Environment for Environmental Models
The Unified Air Pollution Model (UNI-DEM) is an example of a large scientific application requiring a collaborative working environment. This research aims to facilitate remote job submission and file transfer, enhancing scientific collaboration (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Wireless LAN Applications
Research on a dual-band front-end for wireless LAN applications, operating at different frequency bands, demonstrates the application of scientific research in telecommunications and technology (Li, Quintal, & Kenneth, 2004).
Actinide Research
The study of thin layers in actinide research emphasizes the significance of surface science in understanding and developing materials for various technological applications (Gouder, 1998).
Relativistic Effects in Atoms and Molecules
An exploration of relativistic effects in atoms, molecules, and solids relates to the intersection of physics and chemistry, contributing to our understanding of these fundamental components (Malli, 1983).
Eigenschaften
CAS-Nummer |
942937-80-6 |
|---|---|
Produktname |
Unii-210323T9CP |
Molekularformel |
C21H23F2N3O |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluorobenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C21H23F2N3O/c1-13(14-5-7-15(8-6-14)21(2,3)4)25-18(27)11-26-12-24-17-10-9-16(22)19(23)20(17)26/h5-10,12-13H,11H2,1-4H3,(H,25,27)/t13-/m0/s1 |
InChI-Schlüssel |
FPGNKXCEPARJDI-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC(=O)CN2C=NC3=C2C(=C(C=C3)F)F |
SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)CN2C=NC3=C2C(=C(C=C3)F)F |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)CN2C=NC3=C2C(=C(C=C3)F)F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
942937-80-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD-1386, AZD1386, AZD 1386 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)










![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)